

# The Pharmacodynamics of Edp-305: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Edp-305** is a novel, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a potent activator of FXR, **Edp-305** modulates multiple pathways integral to lipid and bile acid metabolism, inflammation, and fibrosis. This technical guide provides an in-depth overview of the pharmacodynamics of **Edp-305**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

#### Introduction

The farnesoid X receptor (FXR) is a nuclear hormone receptor with a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic processes, primarily in the liver and intestines.[1] Its activation triggers a cascade of transcriptional events that are protective against liver injury. **Edp-305** was developed as a potent and selective FXR agonist, designed to harness the therapeutic potential of this pathway while minimizing off-target effects.[2][3] This document serves as a comprehensive resource on the pharmacodynamic properties of **Edp-305**.

## **Mechanism of Action and In Vitro Potency**



**Edp-305** is a selective agonist for the farnesoid X receptor (FXR) with minimal cross-reactivity against other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[3] [4] Its agonistic activity on FXR initiates a signaling cascade that plays a critical role in the regulation of various metabolic and inflammatory pathways.

### In Vitro Potency and Selectivity

**Edp-305** demonstrates high potency in activating the FXR. In a full-length FXR reporter assay using Human Embryonic Kidney 293 (HEK) cells, **Edp-305** exhibited a half-maximal effective concentration (EC50) of 8 nM.[4][5] This represents a significant increase in potency compared to the first-in-class FXR agonist, obeticholic acid (OCA), which had an EC50 of 130 nM in the same assay.[4][5] Furthermore, in a chimeric FXR reporter assay in Chinese hamster ovary (CHO) cells, **Edp-305** showed an EC50 of 34 ± 8 nM.[6]

A key characteristic of **Edp-305** is its high selectivity for FXR over TGR5. In a TGR5 activation assay, **Edp-305** had an EC50 greater than 15  $\mu$ M, indicating minimal activity. In contrast, OCA is a dual agonist for both FXR and TGR5, with a TGR5 EC50 of 0.381  $\mu$ M.[4][5]

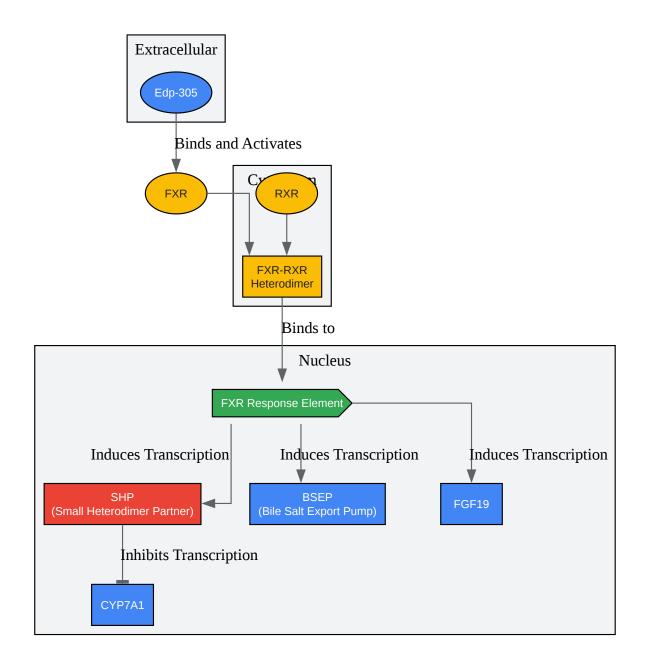
Compound	FXR Activation (HEK cells) EC50 (nM)	FXR Activation (CHO cells) EC50 (nM)	TGR5 Activation (CHO cells) EC50 (μM)
Edp-305	8 ± 3	34 ± 8	>15
Obeticholic Acid (OCA)	130 ± 39	569 ± 96	0.381 ± 102

Table 1: In Vitro Potency and Selectivity of **Edp-305** and OCA.[4][5][6]

#### **FXR Signaling Pathway**

Upon binding to **Edp-305**, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription.





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FXR Signaling Pathway Activated by **Edp-305**.

# **Preclinical Pharmacodynamics**



The therapeutic potential of **Edp-305** has been evaluated in various preclinical models of liver disease, including models for NASH and biliary fibrosis.

#### **Effects on Gene Expression**

In Vitro: In human hepatocyte (Huh7.5) cell lines, **Edp-305** demonstrated a dose-dependent regulation of FXR target genes. At a concentration of 12 nM, **Edp-305** induced the expression of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP) mRNA by 5-fold and 18-fold, respectively.[5] In contrast, OCA showed minimal induction at the same concentration. [5] Furthermore, **Edp-305** effectively reduced the expression of Cholesterol 7α-hydroxylase (CYP7A1) mRNA, the rate-limiting enzyme in bile acid synthesis, to approximately 5% of control levels.[5]

In Vivo: In C57BL/6 mice, oral administration of **Edp-305** led to a dose-dependent increase in the expression of SHP and Fibroblast Growth Factor 15 (FGF15) in the ileum.[5] In the liver, **Edp-305** treatment resulted in increased SHP and BSEP mRNA levels and a dose-dependent reduction in CYP7A1 mRNA.[5]

## **Efficacy in Animal Models of Liver Disease**

In a mouse model of steatohepatitis induced by an MCD diet, **Edp-305** treatment for four weeks demonstrated significant therapeutic effects.

Treatment Group	Dose	Serum ALT Reduction	Collagen Deposition Reduction
Edp-305	10 mg/kg/day	-	-
Edp-305	30 mg/kg/day	62%	>80%
OCA	30 mg/kg/day	~30%	No improvement

Table 2: Efficacy of **Edp-305** in MCD-Fed Mice.[4][7]

In this model of chronic progressive biliary liver disease, **Edp-305** was administered for six weeks after the establishment of advanced liver fibrosis.



Treatment Group	Dose	Serum Transaminase Reduction	Collagen Deposition Reduction
Edp-305	10 mg/kg/day	Up to 53%	-
Edp-305	30 mg/kg/day	Up to 53%	Up to 39%
OCA	30 mg/kg/day	Up to 30%	No improvement

Table 3: Efficacy of **Edp-305** in BALBc.Mdr2-/- Mice.[4][8]

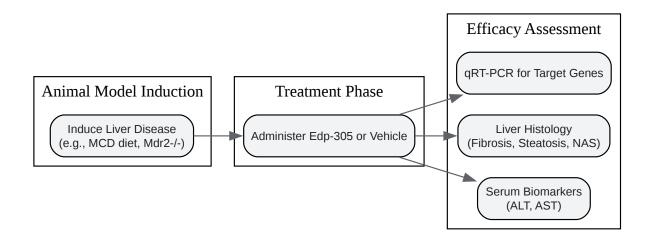
In a DIN mouse model, which mimics human NAFLD/NASH, **Edp-305** treatment for ten weeks led to significant improvements in liver histology and lipid content.[3]

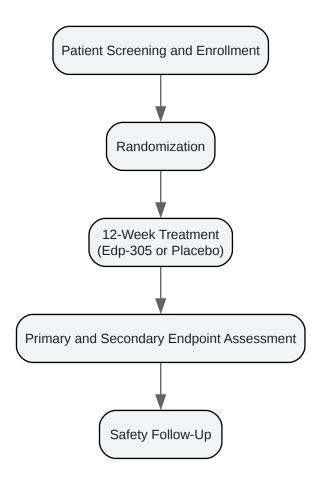
Treatment Group	Dose	Liver Steatosis	Hepatocyte Ballooning	NAFLD Activity Score (NAS)
Edp-305	10 mg/kg/day	Significantly decreased	Significantly lowered	Significantly reduced
Edp-305	30 mg/kg/day	Significantly decreased	Significantly lowered	Significantly reduced
OCA	30 mg/kg/day	No significant effect	No improvement	No significant reduction

Table 4: Efficacy of **Edp-305** in the DIN Mouse Model.[3]

**Edp-305** at 30 mg/kg also significantly decreased liver cholesterol by 48% compared to a 31% reduction with OCA at the same dose.[3]







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